1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
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Description
“1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one” is a chemical compound. Its CAS number is 879064-78-5. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of pyrrolidine, a versatile scaffold in drug discovery . Pyrrolidine can be used to efficiently explore the pharmacophore space due to sp3-hybridization .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Future Directions
Pyrrolidine is a versatile scaffold in drug discovery, and there is great interest in this saturated scaffold . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives, including “1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one”, for potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-8-18-13-7-5-4-6-12(13)16-15(18)11-9-14(19)17(2)10-11/h3-7,11H,1,8-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKRNSPQFYJCNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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